Chrysanthemumdicarboxylic acid

描述

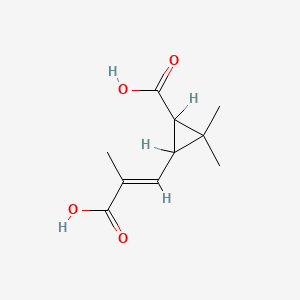

This compound is a key component of pyrethrins, which are widely used as insecticides due to their potent insecticidal properties and low toxicity to mammals . The structure of chrysanthemumdicarboxylic acid includes a cyclopropane ring with two carboxylic acid groups, making it a dicarboxylic acid.

准备方法

Synthetic Routes and Reaction Conditions: Chrysanthemumdicarboxylic acid can be synthesized through various routes. One common method involves the addition of ethyl diazoacetate to ethyl α,δ-dimethyl-trans-sorbate, followed by hydrolysis of the resulting esters . Another method includes the Reformatsky condensation of α-methylcrotonaldehyde with ethyl α-bromopropionate, followed by cyclization and hydrolysis .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of pyrethrins from pyrethrum flowers, followed by chemical modification to isolate the desired dicarboxylic acid. This process often includes steps such as esterification, hydrolysis, and purification to obtain high-purity this compound .

化学反应分析

Decomposition Pathways

Computational studies (B3LYP/6-311+G**) reveal three primary decomposition channels :

Cis-Trans Isomerization

-

Activation Barrier : 16.8 kcal/mol (lowest among pathways) .

-

Thermodynamics : Endothermic (ΔH = +16.8 kcal/mol).

-

Mechanism : Rotation about the C12–C1–C3–C8 dihedral angle (θ) in the cyclopropane ring .

Rearrangement to Lactone

-

Key Step : Cleavage of the C1–C3 bond followed by cyclization to form a γ-lactone intermediate .

-

Energy Difference : Product is 24.1 kcal/mol higher than reactant .

Fragmentation to Carbene

Comparison of Pathways

| Pathway | Activation Barrier (kcal/mol) | Thermodynamic Feasibility |

|---|---|---|

| Cis-Trans Isomerization | 16.8 | Most favorable |

| Lactone Rearrangement | 47.5 | Moderately feasible |

| Carbene Fragmentation | >47.5 | Least favorable |

Decarboxylation Under Thermal Stress

Heating chrysanthemumdicarboxylic acid results in loss of one CO₂ molecule , forming a monocarboxylic acid with a propenyl side chain :

This reaction is irreversible and driven by the stability of the conjugated double bond in the product .

Solvent Effects on Reactivity

Polarizable continuum model (PCM) studies show:

-

Polar solvents (e.g., water) stabilize transition states, reducing activation barriers by 2–4 kcal/mol .

-

Nonpolar solvents favor cis-trans isomerization due to reduced dielectric screening .

Side Reactions in Synthetic Routes

Attempts to synthesize the acid via Reformatsky reaction with ethyl diazoacetate led to unintended acyclic byproducts (e.g., VII) :

-

Cause : Pyrazoline intermediate decomposition under reaction conditions .

-

Outcome : Highlights the sensitivity of cyclopropane ring formation to steric and electronic factors .

Catalytic Hydrogenation Resistance

The conjugated cyclopropane-acrylic acid system resists catalytic hydrogenation, preserving the cyclopropane ring under standard H₂/Pd conditions . This stability is critical for retaining bioactivity in derivatives .

Oxidative Degradation

Ozonolysis cleaves the propenyl side chain, yielding (-)-trans-caronic acid and pyruvic acid :

This reaction confirms the stereochemistry and connectivity of the parent compound .

pH-Dependent Stability

-

Acidic Conditions : Promotes decarboxylation and lactonization .

-

Basic Conditions : Enhances solubility but risks saponification of ester derivatives .

Future Research Directions

科学研究应用

Biological Activities

Chrysanthemumdicarboxylic acid exhibits a range of biological activities that make it valuable in pharmaceuticals and agriculture:

- Insecticidal Properties : CDA is a key component of pyrethroids, which are widely used as insecticides. Its efficacy in controlling pest populations has been well documented, making it an important compound in agricultural practices .

- Antioxidant Activity : Research indicates that chrysanthemum extracts, which contain CDA, possess strong antioxidant properties. This is attributed to their ability to scavenge free radicals and improve overall antioxidant status in biological systems .

Pharmaceutical Applications

The potential therapeutic applications of this compound are under investigation:

- Antimicrobial Effects : Studies suggest that chrysanthemum extracts can exhibit antimicrobial properties, which may be enhanced by CDA. This could lead to developments in natural preservatives or treatments for infections .

- Anti-inflammatory Effects : The compound's role in reducing inflammation is being explored, particularly in the context of chronic diseases where inflammation plays a critical role .

Case Study 1: Antioxidant Efficacy

A study analyzed the effects of chrysanthemum extracts on postprandial lipid metabolism, demonstrating that CDA-rich extracts significantly improved serum antioxidant levels and reduced postprandial glucose spikes in healthy adults. This suggests potential applications in dietary supplements aimed at managing blood sugar levels .

Case Study 2: Insecticidal Activity

Research on pyrethroid formulations containing CDA has shown effective control over various agricultural pests. The compound's unique structure contributes to its potency as an insecticide, making it a focus for developing safer and more effective pest control solutions .

Comparative Analysis of Applications

| Application Area | Description | Current Research Status |

|---|---|---|

| Insecticide | Effective against agricultural pests | Extensive studies confirming efficacy |

| Antioxidant | Scavenges free radicals | Ongoing research into health benefits |

| Antimicrobial | Potential use in natural preservatives | Preliminary studies showing promise |

| Anti-inflammatory | May reduce inflammation in chronic diseases | Investigative studies underway |

作用机制

Chrysanthemumdicarboxylic acid exerts its insecticidal effects by targeting the nervous system of insects. It binds to sodium channels in nerve cells, causing prolonged depolarization and paralysis of the insect. This mechanism is similar to that of other pyrethroids, which disrupt normal nerve function and lead to the insect’s death .

相似化合物的比较

Chrysanthemumdicarboxylic acid is unique due to its specific structure and insecticidal properties. Similar compounds include:

Chrysanthemic acid: Another component of pyrethrins with a similar cyclopropane ring structure but only one carboxylic acid group.

Permethrin: A synthetic pyrethroid with a similar mode of action but different chemical structure.

Cypermethrin: Another synthetic pyrethroid with enhanced stability and potency compared to natural pyrethrins

This compound stands out due to its natural origin and specific structural features that contribute to its effectiveness as an insecticide.

生物活性

Chrysanthemumdicarboxylic acid, a compound related to chrysanthemic acid, has garnered attention for its potential biological activities, particularly in the context of insecticidal properties and other pharmacological effects. This article explores the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

This compound is a dicarboxylic acid derived from chrysanthemic acid, which is a key component in the biosynthesis of pyrethrins—natural insecticides extracted from the flowers of Chrysanthemum cinerariaefolium. The chemical structure consists of two carboxyl groups (-COOH) attached to a cyclopropane ring, which contributes to its reactivity and biological activity.

Biological Activity Overview

-

Insecticidal Properties :

- This compound is primarily noted for its role in the formulation of pyrethroid insecticides. Pyrethroids are synthetic analogs of pyrethrins and exhibit potent insecticidal activity against a wide range of pests. The compound's effectiveness is attributed to its ability to disrupt neuronal function in insects, leading to paralysis and death.

- Studies indicate that this compound can enhance the efficacy of certain insecticides when used as an additive or synergist, improving their overall performance against resistant insect populations .

-

Phytotoxic Effects :

- Research has shown that this compound may exhibit phytotoxic effects on certain plant species. This property can be beneficial in agricultural settings where selective herbicide action is desired. For instance, it has been observed to inhibit seed germination and root growth in specific weed species .

- Antimicrobial Activity :

Case Study 1: Insecticidal Efficacy

A study conducted by researchers on the insecticidal activity of this compound demonstrated significant effectiveness against common houseflies (Musca domestica). The compound was tested at various concentrations, revealing a dose-dependent response with higher concentrations leading to increased mortality rates among the test subjects .

| Concentration (mg/L) | Mortality Rate (%) |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 90 |

Case Study 2: Phytotoxicity Assessment

In another investigation focusing on the phytotoxic effects of this compound, researchers treated Zea mays (corn) seeds with varying concentrations of the compound. The results indicated that higher concentrations significantly inhibited germination rates compared to controls .

| Concentration (mg/L) | Germination Rate (%) |

|---|---|

| 0 | 95 |

| 25 | 75 |

| 50 | 40 |

The biological activity of this compound can be attributed to its interaction with sodium channels in insect neurons. By binding to these channels, it alters their permeability, leading to prolonged depolarization and subsequent paralysis. This mechanism is similar to that observed in other pyrethroid compounds .

属性

IUPAC Name |

3-(2-carboxyprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-5(8(11)12)4-6-7(9(13)14)10(6,2)3/h4,6-7H,1-3H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTFGUFRXPWYDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964354 | |

| Record name | 3-(2-Carboxyprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-95-0 | |

| Record name | Chrysanthemumdicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Carboxyprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHRYSANTHEMUMDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CZ3RD4DDE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。